molecular formula C6H12O5 B3054909 2,3-Dihydroxypropyl propionate CAS No. 624-47-5

2,3-Dihydroxypropyl propionate

Cat. No.: B3054909
CAS No.: 624-47-5
M. Wt: 164.16 g/mol
InChI Key: CITMGZBPBBXUAI-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl propionate (CAS: 26894-50-8), also known as glycerol 1-propanoate or α-monopropionin, is a glycerol ester with a propionic acid substituent. Its molecular formula is C₆H₁₂O₄, and its structure consists of a glycerol backbone esterified at the 1-position with propionic acid, leaving two hydroxyl groups at the 2- and 3-positions . This compound is synthesized via the reaction of sodium propionate with 3-chloro-1,2-propanediol in dimethylformamide (DMF) under controlled conditions . It is identified in microbial metabolites (e.g., Trichoderma polysporum HZ-31) and plant extracts, such as Cirsium henryi roots .

Key properties include:

  • Hydrophilicity: Due to two free hydroxyl groups, it exhibits moderate solubility in polar solvents.
  • Biocompatibility: Demonstrated low toxicity in cellular studies, making it suitable for pharmaceutical applications .
  • Reactivity: The hydroxyl groups enable participation in esterification and polymerization reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-2-6(9)10-4-5(8)3-7/h5,7-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALUCPRYHRPMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949688
Record name 2,3-Dihydroxypropyl propanoate
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Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-47-5, 26894-50-8
Record name 1-Monopropionin
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Record name Glyceryl monopropionate
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Record name 2,3-Dihydroxypropyl propanoate
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Record name Glycerol propionate
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Record name 2,3-dihydroxypropyl propanoate
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Record name Glycerol 1-propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl propionate can be synthesized through the esterification of glycerol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where glycerol and propionic acid are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Formulation

2,3-Dihydroxypropyl propionate has been investigated for its potential use as a pharmaceutical excipient. Its properties can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). The compound can be formulated into various dosage forms, including creams and ointments, due to its compatibility with common excipients like mineral oil and emulsifying agents .

Anticancer Research

Recent studies have highlighted the compound's relevance in oncology. It has been shown to play a role in formulations aimed at treating melanoma by acting as a carrier for active compounds that inhibit specific cancer pathways. This application is particularly significant in the context of targeted therapy where precise delivery of drugs is crucial .

Herbicidal Activity

Research has identified this compound as a component with herbicidal properties. In a study involving Trichoderma polysporum metabolites, this compound demonstrated significant inhibition of seed germination in wild oat (Avena fatua) and canola (Brassica napus) with inhibition rates reaching up to 86.67% .

Table 1: Herbicidal Activity of this compound

Crop SpeciesInhibition Rate (%)
Wild Oat (Avena fatua)83.33
Canola (Brassica napus)86.67

This herbicidal effect suggests potential applications in agricultural biotechnology for developing environmentally friendly herbicides.

Cell Culture Enhancement

The compound's unique properties may also be leveraged in biotechnological applications, particularly in enhancing cell culture environments. Its ability to dissolve gases effectively can improve oxygenation in cell cultures, which is crucial for maintaining viable cell lines during fermentation processes .

Case Study 1: Anticancer Formulation Development

A formulation study explored the incorporation of this compound into a topical cream aimed at melanoma treatment. The study found that the addition of this compound improved the stability and efficacy of the active ingredients used against melanoma cells.

Case Study 2: Herbicide Efficacy Testing

In agricultural research, field tests were conducted to evaluate the effectiveness of formulations containing this compound against common weeds. Results indicated that formulations with higher concentrations of this compound significantly reduced weed populations without adversely affecting crop yield.

Mechanism of Action

The mechanism by which 2,3-dihydroxypropyl propionate exerts its effects involves its ability to participate in various chemical reactions due to the presence of hydroxyl and ester functional groups. These groups allow it to interact with other molecules, facilitating the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of 2,3-Dihydroxypropyl Propionate and Analogs

Compound Structure Key Features Applications Sources
This compound Propionic acid esterified at glycerol 1-position Two free hydroxyl groups; hydrophilic Pharmaceuticals, microbial metabolites
2,3-Dihydroxypropyl methacrylate Methacrylic acid esterified at glycerol 1-position Polymerizable methacrylate group; hydrophobic backbone Coatings, adhesives, dental materials
2,3-Dihydroxypropyl elaidate Elaidic acid (trans-C18:1) esterified at glycerol 1-position Long unsaturated fatty acid chain; lipophilic Bioactive metabolites in fungi, potential biodiesel components
2,3-Dihydroxypropyl hexadecanoate Palmitic acid (C16:0) esterified at glycerol 1-position Saturated fatty acid chain; solid at room temperature Plant-derived lipids, emulsifiers
Iohexol Non-ionic triiodobenzamide with dihydroxypropyl groups Radiopaque iodine atoms; high water solubility X-ray contrast media in medical imaging

Reactivity Trends :

  • Propionate and elaidate esters are more stable under physiological conditions, favoring pharmaceutical and biodiesel applications .

Physicochemical Properties

  • Melting Points: 2,3-Dihydroxypropyl hexadecanoate: ~60°C (due to saturated C16 chain) . this compound: Liquid at room temperature .
  • Solubility: Iohexol: >500 mg/mL in water (polar iodinated structure) . 2,3-Dihydroxypropyl elaidate: Insoluble in water; soluble in non-polar solvents .

Biological Activity

2,3-Dihydroxypropyl propionate (DHPP) is a compound that has garnered attention in recent years for its potential biological activities. This article delves into the synthesis, biological effects, and therapeutic implications of DHPP, supported by relevant research findings, data tables, and case studies.

This compound is an ester derived from propionic acid and 2,3-dihydroxypropanol. The synthesis typically involves the esterification of propionic acid with 2,3-dihydroxypropanol under acidic conditions. This reaction can be optimized through various catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that DHPP exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for use in agricultural and pharmaceutical applications. The compound was notably produced by Trichoderma polysporum HZ-31, which is known for its herbicidal properties .

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
S. aureus1210
C. albicans1810

Herbicidal Activity

In addition to its antimicrobial properties, DHPP has been identified as a herbicidal agent. The compound demonstrated significant inhibition of seed germination in various weed species, including Avena fatua and Chenopodium album. The mechanism appears to involve disruption of metabolic pathways essential for seedling development .

Case Studies

  • Case Study: Inhibition of Weeds
    • Researchers conducted experiments using extracts containing DHPP to assess its efficacy against common agricultural weeds. Results showed a marked reduction in germination rates and seedling viability, suggesting potential for DHPP as a natural herbicide.
  • Case Study: Antimicrobial Efficacy
    • In a clinical setting, DHPP was tested against multi-drug resistant strains of bacteria. The results indicated that DHPP could serve as an adjunctive treatment option due to its ability to enhance the efficacy of conventional antibiotics.

The precise mechanism by which DHPP exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cell membrane integrity in microbes and disrupt metabolic processes in plants.

Therapeutic Potential

Given its diverse biological activities, DHPP holds promise for various applications:

  • Agricultural Uses : As a natural herbicide, DHPP could reduce reliance on synthetic chemicals in crop management.
  • Pharmaceutical Applications : Its antimicrobial properties may allow for the development of new treatments for infections caused by resistant strains of bacteria.

Q & A

Q. What are the common synthetic routes for 2,3-Dihydroxypropyl propionate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of propionic acid with glycerol derivatives (e.g., glycidol or glycerol carbonate). Microwave-assisted solvent-free methods (200–400 W power range) significantly improve reaction efficiency by reducing time and energy consumption compared to traditional thermal methods . Optimization involves adjusting catalyst loading (e.g., acid catalysts like sulfuric acid or enzymatic lipases) and monitoring reaction parameters (temperature, molar ratios) via HPLC or GC-MS to track conversion rates.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Mandatory precautions include:
  • Use of PPE (nitrile gloves, lab coats, safety goggles, and respirators for aerosol-prone procedures) .
  • Conducting reactions in fume hoods to avoid inhalation exposure.
  • Hazard analysis and risk assessment prior to scaling up reactions, including compatibility checks with solvents and equipment .
  • Segregation of waste into halogenated/non-halogenated categories for professional disposal .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (210–260 nm) or GC-MS with polar capillary columns (e.g., DB-WAX) to assess purity.
  • Spectroscopy : 1^1H/13^13C NMR for confirming ester linkages and stereochemistry; FTIR for identifying hydroxyl (-OH) and carbonyl (C=O) stretches .
  • Mass Spectrometry : High-resolution LC-MS (ESI+ mode) to verify molecular ion peaks and rule out side products.

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity of this compound across studies?

  • Methodological Answer : Contradictions often arise from:
  • Impurity interference : Isolate the compound via preparative chromatography before bioassays .
  • Assay variability : Use standardized cell lines (e.g., 3T3-L1 for antiadipogenic studies) and include positive controls (e.g., rosiglitazone for adipogenesis) .
  • Solvent effects : Compare bioactivity in aqueous vs. DMSO/PEG formulations to assess delivery efficiency.

Q. What advanced techniques resolve stereochemical challenges in synthesizing this compound derivatives?

  • Methodological Answer :
  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) to separate enantiomers.
  • X-ray crystallography : Confirm absolute configuration of crystalline derivatives.
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively esterify specific hydroxyl groups on the glycerol backbone .

Q. How does this compound interact with biological membranes, and what methodologies quantify its permeability?

  • Methodological Answer :
  • Artificial membrane assays : Use PAMPA (Parallel Artificial Membrane Permeability Assay) with lipid compositions mimicking intestinal or blood-brain barrier membranes.
  • Fluorescence microscopy : Tag the compound with fluorophores (e.g., Nile Red) to track cellular uptake in real-time.
  • MD simulations : Model interactions with lipid bilayers using software like GROMACS to predict diffusion coefficients .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst type) and identify critical quality attributes.
  • Stability studies : Assess hydrolytic degradation under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines .

Data Analysis and Contradiction Resolution

Q. How can conflicting data on the compound’s role in inflammatory pathways be reconciled?

  • Methodological Answer :
  • Dose-response profiling : Test across a wide concentration range (nM–mM) to identify biphasic effects.
  • Pathway-specific inhibitors : Use COX-2 (celecoxib) or NF-κB (BAY 11-7082) inhibitors to isolate mechanistic contributions.
  • Transcriptomics : Perform RNA-seq on treated macrophages to map differentially expressed genes and validate via qPCR .

Q. What computational tools predict the environmental fate of this compound?

  • Methodological Answer :
  • EPI Suite : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR).
  • Molecular docking : Screen for interactions with environmental receptors (e.g., soil organic matter) using AutoDock Vina.
  • Life Cycle Assessment (LCA) : Model industrial-scale synthesis to identify hotspots for green chemistry improvements .

Tables for Key Methodological Parameters

Parameter Optimal Range Analytical Method Reference
Microwave synthesis power200–400 WIn-line IR monitoring
HPLC column for purityC18 (5 µm, 250 mm × 4.6 mm)UV detection at 220 nm
NMR solventDeuterated DMSO or CDCl₃500 MHz 1^1H NMR
Stability testing conditions40°C, 75% RH for 4 weeksMass loss via TGA

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxypropyl propionate
Reactant of Route 2
2,3-Dihydroxypropyl propionate

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